molecular formula C21H26N4O4 B10919919 Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B10919919
M. Wt: 398.5 g/mol
InChI Key: MGVKTVBOXBTWNI-UHFFFAOYSA-N
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Description

Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, an azepine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl piperazine-1-carboxylate with a quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors allows for precise control of reaction parameters, such as temperature and flow rates, leading to efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted analogs with potential therapeutic applications .

Scientific Research Applications

Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 4-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H26N4O4/c1-2-29-21(28)24-12-10-23(11-13-24)19(26)15-7-8-16-17(14-15)22-18-6-4-3-5-9-25(18)20(16)27/h7-8,14H,2-6,9-13H2,1H3

InChI Key

MGVKTVBOXBTWNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3

Origin of Product

United States

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